DG-041

Overview

Description

DG-041 is a chemical compound known for its role as an antagonist of the prostaglandin E2 receptor subtype EP3. This compound has been studied for its potential therapeutic applications, particularly in the inhibition of platelet aggregation, which is a crucial factor in the prevention of arterial thrombosis .

Mechanism of Action

Target of Action

DG-041, also known as DTSI, 1844425CLP, or UNII-1844425CLP, is a potent, high-affinity, and selective antagonist of the EP3 receptor . The EP3 receptor is a subtype of the prostaglandin E2 (PGE2) receptor, which plays a crucial role in various physiological processes, including inflammation and platelet aggregation .

Mode of Action

This compound acts by binding to the EP3 receptor, thereby inhibiting its activation . This inhibition prevents the facilitation of platelet aggregation by PGE2 . In other words, this compound reduces the hyperactivity of platelets, which is a key factor in thrombosis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the PGE2 signaling pathway. PGE2 is an inflammatory mediator produced in atherosclerotic plaques. By blocking the EP3 receptor, this compound inhibits the pro-thrombotic effects of PGE2 . This action can reduce thrombosis without impairing haemostasis .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. It has a half-life (t1/2) of 2.7 hours for intravenous administration and 4.06 hours for oral administration. The maximum concentration (Cmax) achieved in the blood is 9.46 μM for intravenous administration and 2.74 μM for oral administration . These properties suggest that this compound has good bioavailability.

Result of Action

The primary molecular effect of this compound is the inhibition of PGE2-induced platelet aggregation . In clinical trials, this compound has been shown to reduce platelet aggregation in healthy humans without significantly altering the cutaneous bleeding time .

Action Environment

The action of this compound can be influenced by the local environment. For instance, the presence of atherosclerotic plaques, which produce PGE2, can enhance the anti-thrombotic effects of this compound . Furthermore, this compound has been shown to cross the blood-brain barrier, suggesting that it can exert its effects in the central nervous system .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DG-041 involves multiple steps, starting with the preparation of the core indole structure. The process typically includes:

Formation of the Indole Core: The indole core is synthesized through a Fischer indole synthesis, where a phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

Functionalization: The indole core is then functionalized with various substituents, including fluorine, chlorine, and sulfonyl groups. This step often involves halogenation reactions and sulfonylation.

Coupling Reactions: The final step involves coupling the functionalized indole with a thienylsulfonyl group through a propenamide linkage.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient heat and mass transfer, as well as automated systems for precise control of reaction conditions. The purification of this compound is achieved through crystallization and chromatography techniques to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

DG-041 undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different biological activities.

Reduction: Reduction of this compound can lead to the formation of reduced analogs, which may also exhibit unique properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Halogenation reagents like N-bromosuccinimide and N-chlorosuccinimide are employed.

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .

Scientific Research Applications

DG-041 has been extensively studied for its scientific research applications, including:

Chemistry: Used as a tool compound to study the structure-activity relationships of prostaglandin receptors.

Biology: Investigated for its role in modulating platelet function and its potential to prevent arterial thrombosis.

Medicine: Explored as a potential therapeutic agent for conditions such as peripheral artery disease and other thrombotic disorders.

Comparison with Similar Compounds

Similar Compounds

Grapiprant: A selective EP4 receptor antagonist.

Asapiprant: A potent and selective DP1 receptor antagonist.

Seratrodast: A thromboxane A2 receptor antagonist used in asthma therapy.

Uniqueness of DG-041

This compound is unique in its high selectivity and affinity for the EP3 receptor, distinguishing it from other prostaglandin receptor antagonists. Its ability to inhibit platelet aggregation without significantly increasing bleeding time makes it a promising candidate for the treatment of thrombotic disorders .

Properties

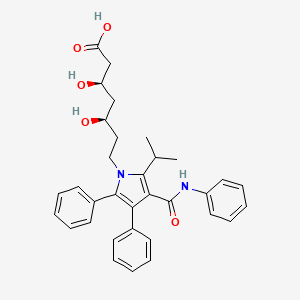

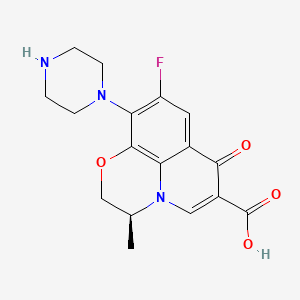

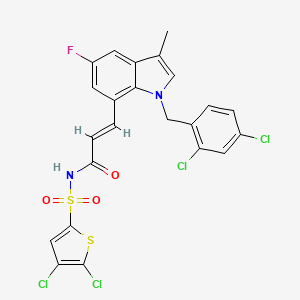

IUPAC Name |

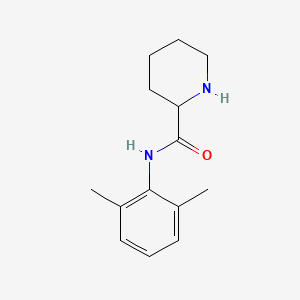

3-[1-[(2,4-dichlorophenyl)methyl]-5-fluoro-3-methylindol-7-yl]-N-(4,5-dichlorothiophen-2-yl)sulfonylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H15Cl4FN2O3S2/c1-12-10-30(11-14-2-4-15(24)7-18(14)25)22-13(6-16(28)8-17(12)22)3-5-20(31)29-35(32,33)21-9-19(26)23(27)34-21/h2-10H,11H2,1H3,(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFBTVZNKWXWKNZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C2=C(C=C(C=C12)F)C=CC(=O)NS(=O)(=O)C3=CC(=C(S3)Cl)Cl)CC4=C(C=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H15Cl4FN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30722748 | |

| Record name | 3-{1-[(2,4-Dichlorophenyl)methyl]-5-fluoro-3-methyl-1H-indol-7-yl}-N-(4,5-dichlorothiophene-2-sulfonyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30722748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

592.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

861238-35-9 | |

| Record name | 3-{1-[(2,4-Dichlorophenyl)methyl]-5-fluoro-3-methyl-1H-indol-7-yl}-N-(4,5-dichlorothiophene-2-sulfonyl)prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30722748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.